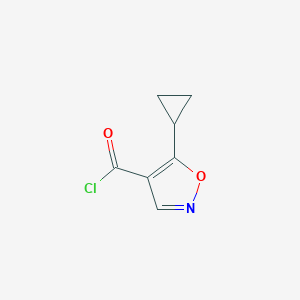
Formic anhydride
Übersicht
Beschreibung
Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula C₂H₂O₃. It is the anhydride of formic acid (HCOOH) and can be represented structurally as (H(C=O)−)₂O. This compound is a colorless gas at room temperature and is known for its instability, decomposing into formic acid and carbon monoxide at higher temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formic anhydride can be synthesized through several methods:
Reaction of Formyl Fluoride with Sodium Formate: This method involves reacting formyl fluoride with excess sodium formate and a catalytic amount of formic acid in ether at -78°C.
Reaction with N,N’-Dicyclohexylcarbodiimide: this compound can also be produced by reacting formic acid with N,N’-dicyclohexylcarbodiimide in ether at -10°C.
Disproportionation of Acetic this compound: Another method involves the disproportionation of acetic this compound.
Industrial Production Methods: Due to its instability, this compound is not commercially available and must be prepared fresh and used promptly. It is typically synthesized in situ for laboratory use .
Analyse Chemischer Reaktionen
Formic anhydride undergoes several types of chemical reactions:
Decarbonylation: At room temperature and higher, this compound decomposes through a decarbonylation reaction into formic acid and carbon monoxide.
Hydrolysis: When exposed to water, this compound hydrolyzes to form formic acid.
Reactions with Alcohols and Amines: this compound reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols and Amines: Used to form esters and amides, respectively.
Catalysts: Formic acid can catalyze the decomposition of this compound.
Major Products:
Formic Acid: Produced from hydrolysis and decarbonylation.
Carbon Monoxide: Produced from decarbonylation.
Esters and Amides: Produced from reactions with alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Formic anhydride has several applications in scientific research:
Wirkmechanismus
Formic anhydride can be compared with other acid anhydrides, such as:
Acetic Anhydride: Unlike this compound, acetic anhydride is more stable and widely used in industrial applications.
Acetic this compound: This compound is a mixed anhydride and is used in similar formylation reactions but has different reactivity and stability profiles.
Uniqueness: this compound’s instability and tendency to decompose at room temperature make it unique among acid anhydrides. Its ability to form formic acid and carbon monoxide upon decomposition is a distinctive feature .
Vergleich Mit ähnlichen Verbindungen
- Acetic Anhydride
- Acetic Formic Anhydride
- Formaldehyde
This compound’s unique properties and reactivity make it a valuable compound in various chemical processes and research applications.
Eigenschaften
IUPAC Name |
formyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRCVDNFAQIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429526 | |
| Record name | formic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-67-4 | |
| Record name | Formic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | formic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














